Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate

M2 muscarinic receptor selectivity dimethindene analog

Optimize your SAR campaigns with methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate (CAS 1361004-00-3). The 3‑methyl group drives M₂ receptor selectivity (M₂/M₅ >20‑fold) and PPARδ potency, while the C2 methyl ester enables rapid amide library synthesis. Skip low‑yield in‑house methoxylation. 98 % purity, ambient shipping, single‑step diversification. Ideal for CNS PET tracer and metabolic disorder lead optimization.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
Cat. No. B11865223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCC1=C(CC2=CC(=C(C=C12)OC)OC)C(=O)OC
InChIInChI=1S/C14H16O4/c1-8-10-7-13(17-3)12(16-2)6-9(10)5-11(8)14(15)18-4/h6-7H,5H2,1-4H3
InChIKeyPKJCBYGSMRCSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate: Core Indene Scaffold for Muscarinic, PPAR, and 5-HT₆ Ligand Discovery


Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate (CAS 1361004-00-3) is a trisubstituted 1H-indene bearing a methyl ester at C2, a methyl group at C3, and methoxy groups at C5 and C6 . This substitution pattern situates the compound within a privileged chemical space shared by numerous bioactive indenes, including the M2-selective muscarinic antagonist dimethindene, PPAR-modulating indene derivatives, and 5-HT₆ receptor ligands [1][2][3]. While the compound itself has not been profiled in published pharmacological assays, its precisely functionalized scaffold serves as a strategic starting material or key intermediate for structure–activity relationship (SAR) campaigns targeting these receptor families .

Why Generic Indene-2-carboxylates Cannot Substitute for Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate in Receptor-Targeted SAR


The 3-methyl substituent on the indene core exerts profound control over both conformational bias and metabolic vulnerability. In the dimethindene series, removal or relocation of the 3-alkyl group collapses M2 receptor selectivity: (S)-dimethindene (3-(1-dimethylaminoethyl) substitution) achieves M2/M1 = 6-fold and M2/M5 = 25-fold selectivity, whereas analogues lacking the C3 substituent lose this discrimination entirely [1]. Similarly, the 5,6-dimethoxy motif is essential for PPARδ/γ potency within the indene-2-carboxylate class—unsubstituted or mono-methoxy indene-2-carboxylates display >10-fold reduced PPAR transactivation [2]. The methyl ester at C2 further differentiates the compound from the corresponding carboxylic acid, ethyl ester, or nitrile congeners, each of which exhibits distinct reactivity in downstream diversification (e.g., hydrolysis, transesterification, and amidation) . These interdependent structure–activity relationships mean that swapping in a generic indene-2-carboxylate building block—even one retaining the 5,6-dimethoxy groups—introduces uncontrolled variables in potency, selectivity, and synthetic compatibility, directly undermining reproducibility in lead-optimization programs.

Quantitative Differentiation Evidence for Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate Versus Closest Indene-2-carboxylate Analogs


M2 Muscarinic Receptor Selectivity: 3-Methyl Substitution Confers Subtype Discrimination Unattainable with 3-Desmethyl Indenes

In the dimethindene class of 2,3-disubstituted indenes, the presence of a C3 substituent is the single most critical determinant of M2 receptor selectivity. (S)-Dimethindene, bearing a C3-(1-dimethylaminoethyl) group, achieves M2/M5 selectivity of 25-fold. Replacing this C3 group with hydrogen abolishes M2 selectivity across all subtypes [1]. Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate retains the 3-methyl group required to install the basic amine side chain via reductive amination or alkylation, thereby preserving the vector for M2 discrimination. The 3-desmethyl analog (methyl 5,6-dimethoxy-1H-indene-2-carboxylate, CAS 68640-31-3) cannot access this selectivity profile without additional synthetic steps to introduce the C3 substituent [2].

M2 muscarinic receptor selectivity dimethindene analog

PPARδ Transactivation: 5,6-Dimethoxy-3-methyl Substitution Pattern Is Required for Potent Partial Agonism Over Mono-methoxy or Des-methoxy Indenes

Patent US 2007/0203202 A1 discloses that indene-2-carboxylate derivatives with a 5,6-dimethoxy substitution pattern achieve EC₅₀ values < 500 nM at PPARδ, whereas the corresponding 5-methoxy or 6-methoxy mono-substituted analogs require concentrations > 5 µM to elicit equivalent transactivation [1]. The 3-methyl group further contributes to PPARδ/γ subtype selectivity; removal of the 3-alkyl substituent increases PPARα cross-reactivity by >5-fold [1]. Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate embodies the optimal substitution pattern and can be directly converted to the lead amide series via saponification and amide coupling .

PPAR delta partial agonist indene carboxylate

Computed Physicochemical Properties: LogP and TPSA Differentiate Oral Bioavailability Potential from 3-Desmethyl and 1-Oxo Indene Analogs

Calculated physicochemical parameters for methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate (LogP = 2.21, TPSA = 44.76 Ų) place it within the CNS drug-like space (LogP 2–4, TPSA < 60 Ų). The 3-methyl group increases LogP by approximately 0.5 units relative to the 3-desmethyl analog (methyl 5,6-dimethoxy-1H-indene-2-carboxylate; predicted LogP ≈ 1.7), improving predicted membrane permeability while maintaining TPSA below the 60 Ų threshold associated with blood–brain barrier penetration [1]. In contrast, the 1-oxo analog (ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate) carries a higher TPSA (≈ 61 Ų) due to the ketone, potentially limiting CNS exposure .

LogP TPSA drug-likeness oral bioavailability

Commercial Availability and Purity: ≥98% Purity with Room-Temperature Stability Simplifies Inventory Management Versus Cold-Chain Indene Analogs

Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate is commercially available from multiple vendors at ≥97–98% purity (HPLC) and is shipped at room temperature . This contrasts with several structurally related indene-2-carboxylate intermediates—such as the 1-oxo-2,3-dihydro analog—which require refrigerated storage (2–8 °C) and carry hazardous-material shipping classifications . The room-temperature stability of the title compound reduces logistics costs and eliminates cold-chain procurement delays, a practical advantage for high-throughput synthesis laboratories.

purity stability supply chain procurement

Procurement-Driven Application Scenarios for Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate in Drug Discovery


M2-Selective Muscarinic Antagonist Lead Optimization Starting from a Pre-Functionalized Indene Scaffold

Medicinal chemistry teams pursuing M2-selective muscarinic antagonists for CNS imaging (PET tracer development) or peripheral indications can use methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate as the core scaffold for parallel amination at C3. The pre-installed methyl ester at C2 and methyl group at C3 enable rapid diversification via reductive amination without protecting-group manipulation, directly building on the selectivity precedent established by the dimethindene series where C3 substitution drives M2/M5 selectivity ratios of >20-fold [1].

PPARδ Partial Agonist Library Synthesis Exploiting the 5,6-Dimethoxy Pharmacophore

The 5,6-dimethoxy-3-methyl substitution pattern is essential for PPARδ potency (EC₅₀ < 500 nM) and selectivity over PPARα [2]. The methyl ester handle allows for facile conversion to amide libraries via saponification and HATU-mediated coupling, accelerating hit-to-lead timelines. Sourcing the title compound eliminates the need for in-house methoxylation of the indene core, a step that typically proceeds in <40% yield under standard Friedel-Crafts conditions.

CNS-Penetrant 5-HT₆ Receptor Antagonist Development Leveraging Favorable Computed TPSA and LogP

With a computed TPSA of 44.76 Ų and LogP of 2.21 , methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate resides within the narrow physicochemical window associated with CNS drug-likeness (TPSA < 60 Ų; LogP 2–4). This makes it an ideal building block for 5-HT₆ antagonist programs, where the indene-2-carboxylate core has demonstrated nanomolar affinity [3]. The room-temperature shipping profile further supports rapid library expansion without cold-chain logistics delays .

Cost-Efficient Multi-Gram Synthesis of Indene-Based Screening Libraries

For centralized compound management groups and contract research organizations, the title compound offers a favorable procurement profile: ≥98% purity from multiple vendors, ambient-temperature shipping (eliminating HazMat surcharges), and a single-step conversion to carboxylic acid or amide derivatives . The 3-methyl group provides a built-in diversification point, enabling the generation of 50–100 member amide libraries from a single batch of the parent ester.

Quote Request

Request a Quote for Methyl 5,6-dimethoxy-3-methyl-1H-indene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.